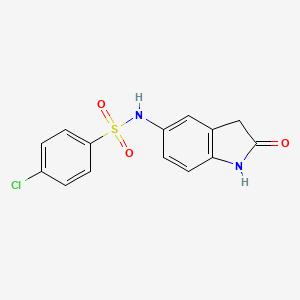

4-氯-N-(2-氧代吲哚-5-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

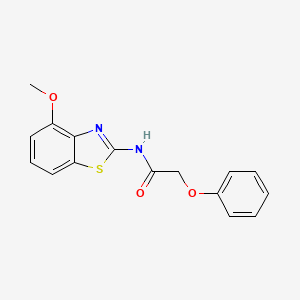

“4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that has been synthesized and evaluated for its anticancer activity . It belongs to a class of compounds known as arylsulfonamides, which have been reported to possess anticancer properties .

Synthesis Analysis

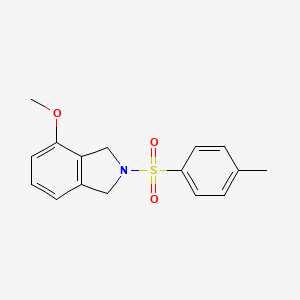

The synthesis of “4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” involves a series of chemical reactions . For instance, one study reported the synthesis of a similar compound, “4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides”, and their N-aroyl derivatives . Another study described the synthesis of novel 2-oxoindoline-based acetohydrazides .Molecular Structure Analysis

The molecular structure of “4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” can be analyzed using various techniques such as 1H NMR spectroscopy . The appearance of NH signals at 10.22–11.29 and 8.73–8.83 ppm in the 1H NMR spectra proved the presence of the SO2NH and C=NH groups .Chemical Reactions Analysis

The chemical reactions involving “4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” can be complex and varied . For example, one study reported the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles to synthesize a series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” can be determined using various techniques. For instance, one study reported the storage temperature of a similar compound, “(2-Oxoindolin-5-yl)boronic acid”, to be under -20°C in an inert atmosphere .科学研究应用

抗微生物和抗癌评估

抗微生物和抗癌活性:合成了一系列4-氯-N-(2-氧代吲哚-5-基)苯磺酰胺衍生物,并对其进行了抗微生物和抗癌活性评估。一些化合物对微生物菌株表现出显著的有效性,其中特定的衍生物最为有效。此外,这些化合物对HCT116和RAW 264.7等细胞系表现出抗癌活性,其中某些衍生物因其对特定癌细胞的强效和选择性而受到关注。这些发现表明这些化合物在开发新的抗微生物和抗癌疗法方面具有潜在的用途 (Kumar et al., 2014)。

酶抑制活性

碳酸酐酶抑制剂:这些衍生物的另一个研究应用是它们作为酶碳酸酐酶(CA)的抑制剂,对各种生理功能至关重要。某些衍生物在体外表现出对人类碳酸酐酶同工酶的非常好的抑制作用,具有低纳摩尔级的亲和力。这种抑制活性表明这些化合物在治疗碳酸酐酶活性参与的疾病,如青光眼或癌症中的潜力 (Sethi et al., 2013)。

尿素酶抑制剂:此外,已确定某些衍生物可能是潜在的尿素酶抑制剂,表明它们在治疗胃溃疡、十二指肠溃疡和肝性脑病等胃肠疾病方面的用途。这些化合物表现出优异的抗尿素酶活性,得到了体外研究的支持,强调了它们作为开发强效尿素酶抑制剂的首选候选化合物的潜力 (Irshad et al., 2021)。

分子建模和设计

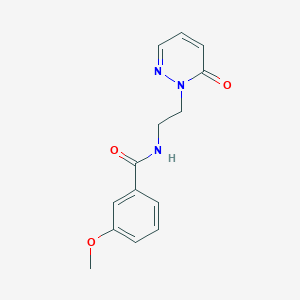

VEGFR-2抑制剂的分子设计:探讨了合成和分子设计新型衍生物,其中包含1,3,5-三嗪基团作为强效VEGFR-2抑制剂。对这些化合物针对VEGFR-2的抑制活性进行了评估,结果显示其中一些化合物表现出低微摩尔级的IC50值。这种活性表明它们在设计针对VEGFR-2通路的新型抗癌药物方面发挥作用,该通路对肿瘤生长和转移至关重要 (Lolak et al., 2019)。

未来方向

The future directions for research on “4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide” could include further studies on its synthesis, mechanism of action, and potential therapeutic applications. Given its reported anticancer activity, it could serve as a promising candidate for the development of new anticancer drugs .

作用机制

Target of Action

The primary targets of 4-chloro-N-(2-oxoindolin-5-yl)benzenesulfonamide are caspase-3 and carbonic anhydrase (CA) isoforms (hCAI, II, IX and XII) . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses . Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion .

Mode of Action

This compound interacts with its targets by binding with high affinity . It activates procaspase-3, leading to the induction of apoptosis . It also inhibits carbonic anhydrase isoforms, affecting cellular pH and ion transport .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . By activating procaspase-3, it triggers a cascade of proteolytic activity leading to programmed cell death . The inhibition of carbonic anhydrase isoforms disrupts pH regulation and ion transport, further promoting apoptosis .

Result of Action

The compound exhibits notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . It also shows antiproliferative effects against NCI-60 cell lines .

属性

IUPAC Name |

4-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNUMVYYOYLBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2478529.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)

![ethyl 4-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2478537.png)

![(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2478539.png)

![(2E)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2478545.png)

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)